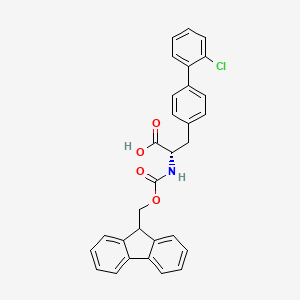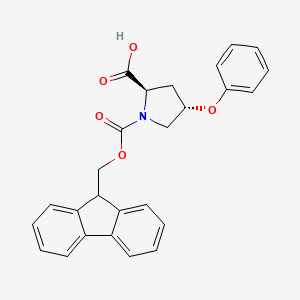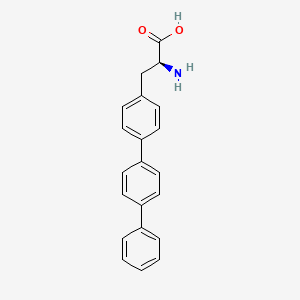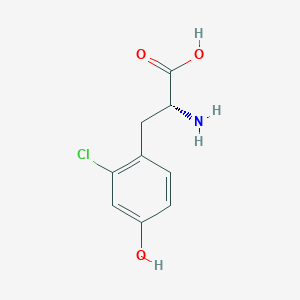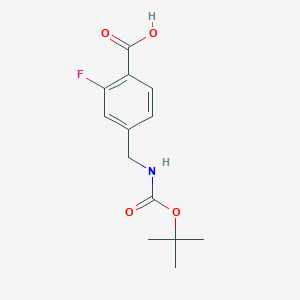
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a biphenyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the biphenyl group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of biphenyl with the protected phenylalanine in the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can participate in peptide coupling reactions to form amide bonds with carboxylic acids or activated esters.
Oxidation and Reduction: The biphenyl group can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Major Products
Deprotection: 4-(biphenyl-4-yl)-L-phenylalanine.
Coupling Reactions: Peptides or amides containing the biphenyl-phenylalanine moiety.
科学的研究の応用
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: The compound can be used to introduce biphenyl groups into peptides and proteins, enhancing their stability and bioavailability.
Material Science: It is employed in the design of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine depends on its application:
Inhibitors: When used as a part of peptide inhibitors, it can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Bioconjugation: The biphenyl group can enhance the hydrophobic interactions with target proteins, improving binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: The D-enantiomer of the compound, which may have different biological activities.
N-Boc-4-aminobenzoic acid: A simpler analog with a single phenyl ring.
N-Boc-4-piperidone: A structurally different compound with a piperidine ring.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is unique due to the presence of both the Boc-protected amino group and the biphenyl substitution, which confer specific chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMGQQZLOTUHH-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(methylazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8177375.png)



